Cas no 2610-11-9 (Chlorantine Fast Red 5B)
Chlorantine Fast Red 5B Chemical and Physical Properties
Names and Identifiers
-
- direct red 81
- Chloroantine fast red 5B
- Chlorantine Fast Red 5B
- 7-benzoylamino-4-hydroxy-3-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalene-2-sulfonic acid,disodium-salt
- 7-Benzoylamino-4-hydroxy-3-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalin-2-sulfonsaeure,Dinatrium-Salz
- C. I. Direct Red 81
- Chlorantinlichtrot-5BL
- disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate
- Red 4BL
- saturnredb
- siriusred4b
- SiruisRed4B
- SOLA
- solarredb
- airedale red kd
- aizen primula red 4bh
- amanil fast red 8bl
- amanil fast red 8blw
- belamine fast red 8 bl
- Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
- Solaminrot 4B
- Sirius Red 4B
- Calcodur Red 8BL
- Chlorantine Fast Red
- C.I. Direct Red 81 disodium salt
- Direct Fast Red 5B
- Bordeaux EMBL
- Saturn Red B
- Solar Red B
- Suprazo Red 4B
- Durazol Red 2B
- Fenaluz Red 4B
- Durazol Red 2BP
- Sumilight Red 4B
- Direct red y81
- Sirius Red 4BA
- Hispaluz Red 8BL
- Helion Red 8B
- Eliamina Red 8BL
- Solius Red 4B
- Fastolite Red 8BL
- Solantine Red 8BL
- Suprexcel Red 8BL
- Dialuminous Red 4B
- Pyrazoline Red 8BL
- Benzanil Fast Red
-
- MDL: MFCD00003949
- Inchi: 1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b32-31+,34-33+;;
- InChI Key: UFUQRRYHIHJMPB-DUCFOALUSA-L
- SMILES: S(C1=C(C(=C2C([H])=C([H])C(=C([H])C2=C1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])/N=N/C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C([H])=C([H])C(=C([H])C=1[H])S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+]
Computed Properties
- Exact Mass: 675.04700
- Monoisotopic Mass: 675.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 46
- Rotatable Bond Count: 6
- Complexity: 1220
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: Not available
- Topological Polar Surface Area: 230
Experimental Properties
- Color/Form: Brown powder
- Melting Point: 240℃
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 229.93000
- LogP: 8.67130
- Solubility: It is magenta in water, soluble in fibrinolysin, slightly soluble in ethanol, insoluble in other organic solvents
- Color index: 28160
Chlorantine Fast Red 5B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303261-5g |
Chlorantine Fast Red 5B |
2610-11-9 | 50% | 5g |
¥104.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303261-25g |
Chlorantine Fast Red 5B |
2610-11-9 | 50% | 25g |
¥270.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303261-500g |
Chlorantine Fast Red 5B |
2610-11-9 | 50% | 500g |
¥2237.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303261-100g |
Chlorantine Fast Red 5B |
2610-11-9 | 50% | 100g |
¥725.90 | 2023-09-03 | |
| TRC | C369743-250mg |
Chlorantine Fast Red 5B |
2610-11-9 | 250mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C369743-500mg |
Chlorantine Fast Red 5B |
2610-11-9 | 500mg |
$ 65.00 | 2022-04-28 | ||
| TRC | C369743-2.5g |
Chlorantine Fast Red 5B |
2610-11-9 | 2.5g |
$ 80.00 | 2022-04-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02261-25g |
CHLORANTINE FAST RED 5B |
2610-11-9 | - | 25g |
¥568.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02261-100g |
CHLORANTINE FAST RED 5B |
2610-11-9 | - | 100g |
¥1398.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NB772-5g |
Chlorantine Fast Red 5B |
2610-11-9 | 5g |
¥160.0 | 2022-05-30 |
Chlorantine Fast Red 5B Related Literature
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1. Novel aspartic-based bio-MOF adsorbent for effective anionic dye decontamination from polluted waterEslam Salama,Mohamed Ghanim,Hassan Shokry Hassan,Wael A. Amer,El-Zeiny M. Ebeid,Ahmed H. El-Shazly,Mona Ossman,Marwa F. Elkady RSC Adv. 2022 12 18363
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2. Targeted design of water-based humic substances-silsesquioxane soft materials for nature-inspired remedial applicationsAlexander B. Volikov,Sergei A. Ponomarenko,Alexander Gutsche,Hermann Nirschl,Kirk Hatfield,Irina V. Perminova RSC Adv. 2016 6 48222
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Héctor Rodríguez,Margaret Williams,John S. Wilkes,Robin D. Rogers Green Chem. 2008 10 501
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J. Theerthagiri,R. A. Senthil,A. Priya,J. Madhavan,R. J. V. Michael,Muthupandian Ashokkumar RSC Adv. 2014 4 38222
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Theerthagiri Jayaraman,Senthil Arumugam Raja,Annadurai Priya,Madhavan Jagannathan,Muthupandian Ashokkumar New J. Chem. 2015 39 1367
Additional information on Chlorantine Fast Red 5B
Chlorantine Fast Red 5B: A Comprehensive Overview in Modern Chemical and Biomedical Research
Chlorantine Fast Red 5B, a compound with the CAS number 2610-11-9, has emerged as a significant entity in the realm of chemical and biomedical research. This vibrant dye, characterized by its distinctive red hue, finds extensive applications in various scientific disciplines, including analytical chemistry, material science, and biomedical imaging. The compound's unique chromophoric properties and stability under diverse conditions make it a valuable tool for researchers seeking precise and reliable results.
The chemical structure of Chlorantine Fast Red 5B is meticulously designed to ensure optimal performance in multiple environments. Its molecular framework incorporates aromatic rings and conjugated systems that contribute to its strong absorption characteristics in the visible spectrum. This feature is particularly advantageous for applications requiring high sensitivity and specificity, such as fluorescence-based assays and imaging techniques.
In recent years, Chlorantine Fast Red 5B has garnered attention for its role in advanced biomedical research. One of the most compelling applications is its use as a fluorescent probe in cellular studies. Researchers have leveraged its photostability and bright emission to track biological processes within living cells with remarkable clarity. This capability has been instrumental in unraveling complex cellular mechanisms, including protein localization, metabolic pathways, and cellular interactions.
The dye's compatibility with various biological systems has also made it a popular choice for diagnostic tools. For instance, its ability to bind to specific biomolecules has been exploited in the development of rapid diagnostic tests for infectious diseases. These tests benefit from the high affinity of Chlorantine Fast Red 5B for target analytes, enabling accurate detection even at low concentrations.
Furthermore, the compound's stability under different pH conditions and its resistance to photobleaching have positioned it as a preferred candidate for long-term imaging studies. This stability is crucial for maintaining consistent signal intensity over extended periods, which is essential for monitoring dynamic biological processes accurately.
The synthesis of Chlorantine Fast Red 5B involves a series of well-defined chemical reactions that highlight the compound's synthetic versatility. The process typically begins with the functionalization of aromatic precursors, followed by condensation reactions that introduce conjugated systems into the molecular structure. These steps are carefully optimized to maximize yield and purity while maintaining the desired spectral properties.
The compound's solubility profile is another critical factor contributing to its widespread use. Chlorantine Fast Red 5B exhibits good solubility in both polar and non-polar solvents, making it adaptable to a broad range of experimental conditions. This flexibility is particularly beneficial in biomedical applications where compatibility with diverse biological matrices is essential.
In the context of material science, Chlorantine Fast Red 5B has been explored for its potential in developing advanced materials with enhanced optical properties. Its ability to absorb and emit light across specific wavelengths has been harnessed in the creation of novel light-emitting materials and sensors. These materials hold promise for applications in optoelectronics, where precise control over light-matter interactions is crucial.
The environmental impact of using Chlorantine Fast Red 5B is also a subject of ongoing research. Studies have focused on evaluating its biodegradability and toxicity profiles to ensure safe handling and disposal. Efforts are underway to develop environmentally friendly synthetic routes that minimize waste generation while maintaining high product quality.
The future prospects of Chlorantine Fast Red 5B are vast and multifaceted. As research continues to uncover new applications and refine existing ones, this compound is poised to play an even more significant role in scientific discovery. Its versatility across multiple disciplines underscores its importance as a cornerstone material in modern chemical and biomedical research.
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